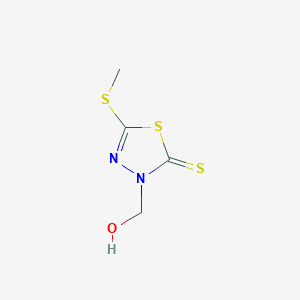

3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione

描述

3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a hydroxymethyl group at position 3 and a methylthio group at position 4. This structure confers unique electronic and steric properties, influencing its chemical reactivity, tautomeric behavior, and biological interactions. Thione-thiol tautomerism, common in thiadiazoles (e.g., 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, MTT), is a critical feature affecting its stability and binding affinity .

属性

IUPAC Name |

3-(hydroxymethyl)-5-methylsulfanyl-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS3/c1-9-3-5-6(2-7)4(8)10-3/h7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWMAVRBFRLQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN(C(=S)S1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361322 | |

| Record name | 3-(Hydroxymethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90567-39-8 | |

| Record name | 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90567-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Data Table: Cyclization Yields Using Methanesulfonic Acid

| Compound | Substituent (R) | Yield (%) |

|---|---|---|

| 62a | C₆H₅ | 24 |

| 62b | C₂H₅ | 31 |

| 62c | CH₃ | 25 |

| 62d | CH₂–CH=CH₂ | 15 |

One-Pot Synthesis Using Propylphosphonic Anhydride (T3P)

Another efficient method employs propylphosphonic anhydride (T3P) as a reagent for one-pot synthesis:

- Starting Materials: Carboxylic acids and hydrazides.

- Reaction Conditions: The mixture is treated with T3P and phosphorus pentasulfide or Lawesson's reagent.

- Advantages: High yields (50–90%), broad functional group tolerance, and minimal epimerization tendencies.

Reaction Scheme:

Carboxylic Acid + Hydrazide → Intermediate → Cyclized Product (Thiadiazole Derivative)

Alkylation of Precursor Thiadiazoles

The synthesis can also involve alkylation of 5-mercapto-1,3,4-thiadiazole-2(3H)-thione derivatives:

- Reagents: Alkyl halides in the presence of bases such as NaOH or triethylamine.

- Reaction Conditions: Conducted in dimethylformamide (DMF) or dimethylsulfoxide (DMSO) at controlled temperatures (0–60°C).

- Yield: High purity products with yields exceeding 90%.

Use of Sulfurizing Agents

Sulfurizing agents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent are frequently used for thiadiazole ring formation:

- Reagents: P₂S₅ or Lawesson's reagent.

- Reaction Conditions: Refluxing in ether solvents at temperatures between 20°C and 150°C.

- Yield: Efficient conversion with high product purity.

Notes on Experimental Optimization

Several factors influence the efficiency and yield of these reactions:

- Solvent Choice: Ether solvents like tetrahydrofuran (THF) enhance product solubility and reaction rates.

- Temperature Control: Precise temperature regulation prevents side reactions.

- Reagent Ratios: Maintaining stoichiometric balance ensures maximum yield.

化学反应分析

Types of Reactions

3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.

Substitution: The hydroxymethyl and methylthio groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Reduced thiadiazole derivatives.

Substitution Products: Various substituted thiadiazole derivatives depending on the nucleophile used.

科学研究应用

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of thiadiazole derivatives, including 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione. Research indicates that compounds containing thiadiazole moieties exhibit significant activity against various bacterial strains. For instance:

- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, while exhibiting moderate activity against Gram-negative bacteria .

- Fungal Activity : Some derivatives have also demonstrated antifungal properties, making them candidates for developing new antifungal agents .

Anticancer Potential

The anticancer potential of this compound has been explored in several studies:

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Results indicate that certain derivatives exhibit significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

- Mechanisms of Action : The mechanisms underlying the anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation pathways. Further research is needed to elucidate these mechanisms fully.

Case Studies and Research Findings

A detailed examination of case studies highlights the versatility and potential applications of this compound:

- Synthesis and Characterization : A study synthesized novel derivatives based on the thiadiazole framework and characterized them using NMR and IR spectroscopy. These derivatives were tested for their antimicrobial and anticancer activities, revealing promising results against specific bacterial strains and cancer cell lines .

- Comparative Studies : Comparative analyses with other thiadiazole derivatives have shown that modifications in the side chains significantly affect biological activity. For example, compounds with specific substituents demonstrated enhanced antibacterial properties compared to their unsubstituted counterparts .

作用机制

The mechanism of action of 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound’s sulfur and nitrogen atoms play a crucial role in these interactions, often forming strong bonds with metal ions or other electrophilic centers.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 3 and 5 significantly alter solubility, stability, and intermolecular interactions. Key comparisons include:

Key Observations :

- The hydroxymethyl group in the target compound improves aqueous solubility compared to MTT, which lacks polar substituents .

- Ethoxy and benzylideneamino substituents enhance molecular interactions (e.g., hydrogen bonding, π-π stacking), critical for biological activity .

Anti-Inflammatory and COX-2 Inhibition

- 5-(4-Methoxybenzylideneamino)-1,3,4-thiadiazole-2(3H)-thione: Exhibits potent COX-2 inhibition (IC50 = 0.24 µM) due to methoxy group interactions with His90 and Arg513 in the COX-2 active site .

- Target Compound : The hydroxymethyl group may facilitate binding to polar residues in enzyme pockets, though direct COX-2 data are unavailable.

Antimicrobial and Cytotoxic Effects

- 3-[(Dialkylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione Derivatives: Demonstrated antimicrobial activity against Gram-positive bacteria and fungi, attributed to the aminoalkyl side chains .

- 5-(Quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione Derivatives: Telomerase inhibitors with IC50 values as low as 0.8 µM in cancer cells .

Comparison : The methylthio group in the target compound may confer thiol-mediated cytotoxicity, analogous to MTT derivatives .

Tautomerism and Stability

Thione-thiol tautomerism is a hallmark of thiadiazoles:

- MTT : Exists in equilibrium between thione (C=S) and thiol (C–SH) forms, with the thione form predominating in polar solvents .

- Target Compound : The hydroxymethyl group at position 3 may stabilize the thione form via intramolecular hydrogen bonding (O–H⋯S), reducing tautomeric flexibility compared to MTT .

生物活性

3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, with the chemical formula C4H6N2OS3 and a molecular weight of 194.3 g/mol, is a compound within the thiadiazole family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a thiadiazole ring with both hydroxymethyl and methylthio groups. The presence of these functional groups contributes to its biological activity. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C4H6N2OS3 |

| Molecular Weight | 194.3 g/mol |

| IUPAC Name | This compound |

| SMILES | CSC1=NN(C(=S)S1)CO |

| Topological Polar Surface Area | 119.2 Ų |

| XLogP3-AA | 1.4 |

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit various bacterial strains and fungi due to their ability to disrupt cellular functions and integrity .

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been extensively studied. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival . Specifically, the compound has been noted for its ability to inhibit tumor growth in certain cancer models.

Anti-inflammatory Effects

Compounds containing the thiadiazole moiety have shown promise in reducing inflammation. They may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to their therapeutic effects in conditions such as arthritis and other inflammatory diseases .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of thiadiazole derivatives. The compound may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative damage in neuronal cells .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.

- Oxidative Stress Modulation : By enhancing antioxidant defenses or directly scavenging free radicals, it can protect cells from oxidative damage.

- Signal Transduction Pathways : The compound may influence pathways related to apoptosis and inflammation through receptor interactions or modulation of intracellular signaling cascades.

Case Studies

Several case studies have illustrated the efficacy of thiadiazole derivatives:

- Anticancer Activity : A study involving a series of thiadiazole derivatives showed that one specific derivative exhibited an IC50 value of 12 µM against breast cancer cell lines, indicating potent anticancer activity .

- Neuroprotection : In an animal model of Alzheimer's disease, administration of a thiadiazole derivative resulted in significant improvements in cognitive function and reductions in amyloid plaque accumulation .

常见问题

Q. What are the common synthetic routes for 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example:

- Nucleophilic substitution : Reacting thiosemicarbazide derivatives with carbon disulfide in dimethylformamide (DMF) under reflux, followed by alkylation or aryl substitution .

- Cyclization : Using chloroacetone or phenacyl bromide with ammonium dithiocarbamate, optimized by controlling temperature (60–80°C) and solvent polarity .

Q. Optimization strategies :

Q. How can tautomeric forms of this compound be characterized experimentally and computationally?

The thione-thiol tautomerism is studied using:

- Spectroscopy :

- IR : Thione C=S stretches appear at ~1200–1250 cm⁻¹, while thiol S-H stretches are ~2550 cm⁻¹ .

- NMR : Thione protons (N-H) resonate at δ 10–12 ppm in DMSO-d6, while thiol protons are absent due to exchange broadening .

- Computational methods : DFT (B3LYP/6-311G(d,p)) calculates relative stability of tautomers. For example, the thione form is often more stable by ~5–10 kcal/mol due to intramolecular hydrogen bonding .

Q. What spectral techniques are critical for confirming the structure of this compound?

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC. For example, the hydroxymethyl group (-CH2OH) shows signals at δ 4.5–5.0 ppm (1H) and δ 60–65 ppm (13C) .

- IR : Confirm functional groups (e.g., S-H, C=S, O-H) and compare with simulated DFT spectra .

- Elemental analysis : Validate molecular formula (e.g., C5H6N2OS3) with <0.3% deviation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and electronic properties of this compound?

- HOMO-LUMO analysis : Calculate energy gaps (e.g., ΔE = 4–5 eV) to predict charge transfer interactions. Lower gaps correlate with higher reactivity in electrophilic substitutions .

- Molecular electrostatic potential (MEP) : Identify nucleophilic (S, O atoms) and electrophilic (N atoms) sites for reaction planning .

- Conformational analysis : Rotate torsion angles (e.g., C-S-C-S) in 20° increments to map energy profiles and identify stable conformers .

Q. How can crystallographic data resolve contradictions between experimental and computational results?

- Single-crystal XRD : Determine bond lengths (e.g., C=S at 1.65–1.68 Å vs. DFT-predicted 1.67 Å) and dihedral angles (e.g., 6.69° between aromatic rings) to validate geometry .

- Intermolecular interactions : Analyze hydrogen bonds (N-H⋯S, O-H⋯N) and π-π stacking (centroid distances ~3.4–3.8 Å) to explain packing anomalies .

- Refinement tools : Use SHELXL for high-resolution data (R-factor < 0.05) and PLATON for validating twinning or disorder .

Q. What strategies are used to study the biological activity of thiadiazole-thione derivatives?

- Docking studies : Target enzymes like glycogen synthase kinase-3β (PDB: 1I09) using AutoDock Vina. Recent derivatives show binding energies ≤−8.0 kcal/mol, suggesting strong inhibition .

- In vitro assays :

- SAR analysis : Electron-withdrawing groups (e.g., -CF3) enhance activity by increasing electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。